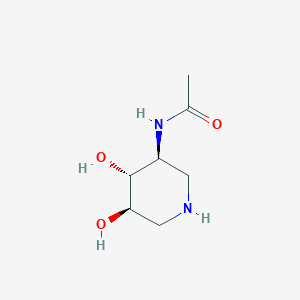

5-Acetamido-3,4-piperidinediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

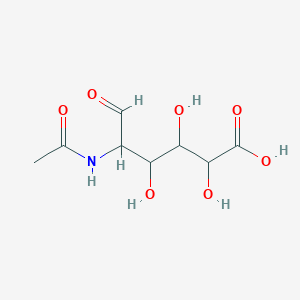

5-Acetamido-3,4-piperidinediol, also known as N-Acetylmuramic acid (NAM), is a component of bacterial cell walls. It is an important molecule for the structural integrity of the bacterial cell wall and plays a crucial role in bacterial growth and survival. In recent years, NAM has gained attention in the scientific community for its potential applications in various fields, including medicine, biotechnology, and environmental science.

Applications De Recherche Scientifique

NAM has potential applications in various fields, including medicine, biotechnology, and environmental science. In medicine, NAM has been shown to have antibacterial properties and is being investigated as a potential therapeutic target for the development of new antibiotics. NAM has also been shown to stimulate the immune system and is being investigated for its potential use in cancer immunotherapy. In biotechnology, NAM is being used as a substrate for the production of chitinases, which are enzymes that have potential applications in the production of biofuels and the degradation of environmental pollutants. In environmental science, NAM is being investigated for its potential use as a biomarker for the detection of bacterial contamination in water sources.

Mécanisme D'action

NAM plays a crucial role in the structural integrity of bacterial cell walls. It is a component of the peptidoglycan layer, which provides strength and rigidity to the cell wall. NAM is cross-linked to NAG through peptide bonds, which creates a mesh-like structure that surrounds the bacterial cell. This structure provides protection against osmotic pressure and other environmental stresses.

Effets Biochimiques Et Physiologiques

NAM has been shown to have antibacterial properties and is being investigated as a potential therapeutic target for the development of new antibiotics. NAM has also been shown to stimulate the immune system and is being investigated for its potential use in cancer immunotherapy. In addition, NAM has been shown to have anti-inflammatory properties and is being investigated for its potential use in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

NAM is a readily available and inexpensive molecule, which makes it an attractive substrate for laboratory experiments. However, NAM is a component of bacterial cell walls, which makes it difficult to isolate and purify. In addition, NAM is a relatively large and complex molecule, which makes it difficult to study using traditional biochemical techniques.

Orientations Futures

There are several future directions for the study of NAM. One area of research is the development of new antibiotics that target the biosynthesis of NAM. Another area of research is the investigation of NAM as a potential biomarker for the detection of bacterial contamination in water sources. Additionally, the use of NAM as a substrate for the production of chitinases has potential applications in the production of biofuels and the degradation of environmental pollutants. Finally, the investigation of NAM as a potential therapeutic target for the treatment of inflammatory diseases and cancer immunotherapy is an area of active research.

Méthodes De Synthèse

NAM is synthesized in bacteria through a multistep process involving several enzymes. The first step involves the conversion of glucose-6-phosphate to N-acetylglucosamine (NAG) by the enzyme glucosamine-6-phosphate synthase. NAG is then converted to UDP-N-acetylglucosamine by the enzyme UDP-N-acetylglucosamine pyrophosphorylase. Finally, UDP-N-acetylglucosamine is converted to NAM by the enzyme UDP-N-acetylmuramate:L-alanine ligase.

Propriétés

Numéro CAS |

111749-07-6 |

|---|---|

Nom du produit |

5-Acetamido-3,4-piperidinediol |

Formule moléculaire |

C7H14N2O3 |

Poids moléculaire |

174.2 g/mol |

Nom IUPAC |

N-[(3S,4R,5R)-4,5-dihydroxypiperidin-3-yl]acetamide |

InChI |

InChI=1S/C7H14N2O3/c1-4(10)9-5-2-8-3-6(11)7(5)12/h5-8,11-12H,2-3H2,1H3,(H,9,10)/t5-,6+,7+/m0/s1 |

Clé InChI |

AXFCMRGBKXOPSY-RRKCRQDMSA-N |

SMILES isomérique |

CC(=O)N[C@H]1CNC[C@H]([C@@H]1O)O |

SMILES |

CC(=O)NC1CNCC(C1O)O |

SMILES canonique |

CC(=O)NC1CNCC(C1O)O |

Synonymes |

5-acetamido-3,4-piperidinediol 5-APPD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)